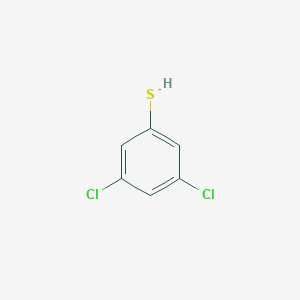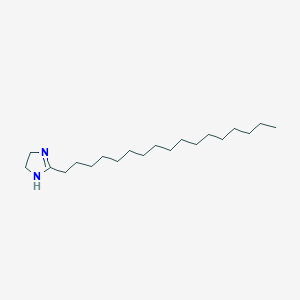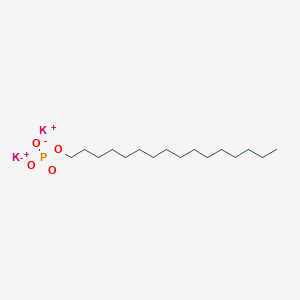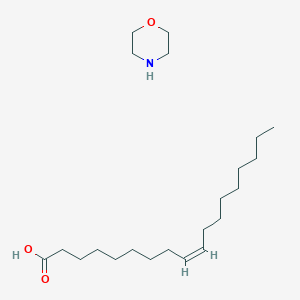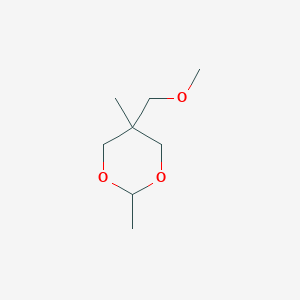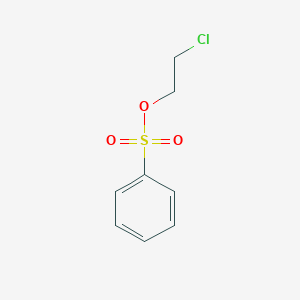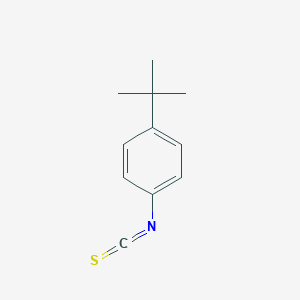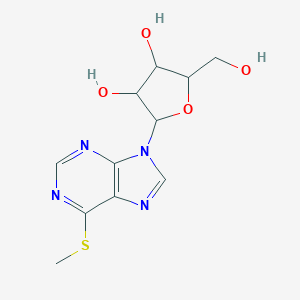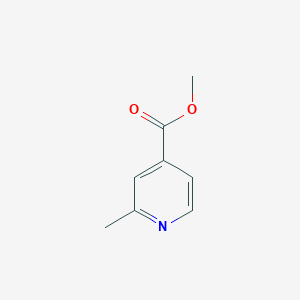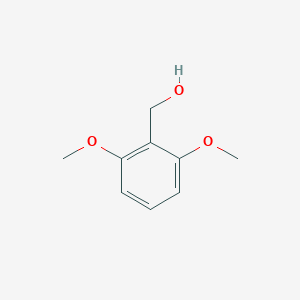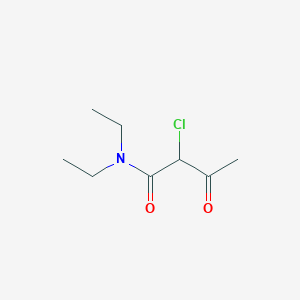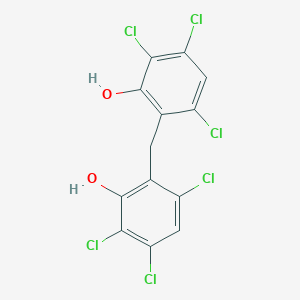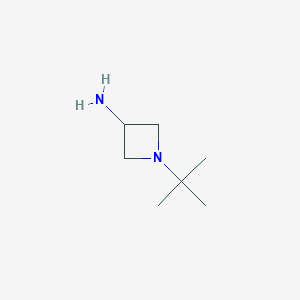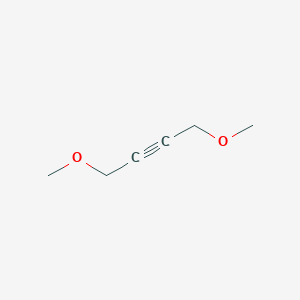
1,4-Dimethoxy-2-butyne
Descripción general
Descripción
1,4-Dimethoxy-2-butyne is a chemical compound that has been the subject of various research studies due to its potential applications in different fields such as medicine, pesticides, aromatics, and polymer materials . It is structurally related to compounds that have been used in the synthesis of cyclophanes, amino acid derivatives, and as a building block for macrocycles and charge-transfer complexes .
Synthesis Analysis
The synthesis of compounds related to 1,4-Dimethoxy-2-butyne has been explored in several studies. For instance, 1,4-diamino-2-butyne, a derivative, was prepared from 1,4-dichloro-2-butyne via a diazido intermediate . Another study reported the synthesis of 1,4-dichloro-2-butyne from 2-butyne-1,4-diol using thionyl dichloride in the presence of pyridine . Additionally, the synthesis of unsymmetrical 1,4-diamino-2-butynes was achieved through a microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling process .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Dimethoxy-2-butyne has been determined using various analytical techniques. For example, the structure of 1,4-dichloro-2-butyne was investigated using electron diffraction, revealing bond distances and angles . Single-crystal X-ray crystallography was employed to determine the conformation and cavity dimensions of cyclophanes with 1,4-dioxabut-2-yne bridges . Additionally, the molecular structure of charge-transfer complexes involving 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne was elucidated .
Chemical Reactions Analysis
The chemical behavior of 1,4-Dimethoxy-2-butyne and its derivatives in reactions has been a subject of interest. For instance, the bis(amino acid) derivatives of 1,4-diamino-2-butyne were found to adopt a C2-symmetric turn conformation, which is stabilized by intramolecular hydrogen bonds . The oxidative dimerization of 4-(N,N-dimethylamino)phenylethyne led to the formation of 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, which can form charge-transfer complexes with acceptors like TCNE .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dimethoxy-2-butyne and related compounds have been characterized in various studies. The brownish technical grade 2-butyne-1,4-diol, which is related to 1,4-Dimethoxy-2-butyne, was found to contain monomer, dimer, and some trimer, with the monomer being a white solid that transforms slowly into dimer and possibly trimer in water . The UV properties of 1,4-dichloro-2-butyne were also studied, showing that the maximum absorption wavelength changes with the polarity of the solvent .
Aplicaciones Científicas De Investigación
Application 1: Preparation of Alkyne Complexes
- Summary of the Application: 1,4-Dimethoxy-2-butyne is used in the preparation of alkyne complexes . These complexes are often used in the study of organometallic chemistry.
- Methods of Application: While the exact procedures can vary, the general process involves reacting 1,4-Dimethoxy-2-butyne with a metal compound under controlled conditions to form the desired alkyne complex .
- Results or Outcomes: The outcome of these reactions is the formation of alkyne complexes such as decacarbonyl (μ 3 ;-η 2 -verbar-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl (μ 3 ;-η 2 ;-⊥-1,4-dimethoxy-3-butyne)triiron .
Application 2: Synthesis of Benzonaphthosiline
- Summary of the Application: 1,4-Dimethoxy-2-butyne can also be used to synthesize benzonaphthosiline , a type of organic compound.
- Methods of Application: The synthesis process typically involves the reaction of 1,4-Dimethoxy-2-butyne with other organic compounds under specific conditions .
- Results or Outcomes: The result of this process is the formation of benzonaphthosiline , though the exact yield and purity can vary depending on the specific reaction conditions.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dimethoxybut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQYYGBJJCAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337389 | |
| Record name | 1,4-Dimethoxy-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-butyne | |
CAS RN |
16356-02-8 | |
| Record name | 1,4-Dimethoxy-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethoxy-2-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




